methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate
Description
Methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate is a carbamate derivative characterized by a phenyl ring substituted with a 2-chloroacetamido-methyl group and a methyl carbamate moiety. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .
Properties
IUPAC Name |
methyl N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-11(16)14-9-4-2-8(3-5-9)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHWYICKNOAONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-55-3 | |
| Record name | methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate is a synthetic compound with potential applications in agriculture as a pesticide. Its biological activity is primarily associated with its interaction with cholinergic systems, particularly through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 202.67 g/mol
This compound features a carbamate functional group, which is known for its role in inhibiting AChE, leading to increased levels of acetylcholine in synaptic clefts.
Inhibition of Acetylcholinesterase
This compound acts as a reversible inhibitor of AChE. The inhibition of AChE results in the accumulation of acetylcholine, which can lead to overstimulation of cholinergic receptors. This mechanism is similar to other carbamate pesticides, which have been shown to exhibit varying degrees of AChE inhibition.
Key Findings:
- IC50 Values : The IC50 values for various carbamate derivatives range from 1.60 µM to 311.0 µM for AChE inhibition, indicating that this compound may fall within this range depending on its specific interactions and structural modifications .
Toxicity Profiles
The toxicity associated with this compound is significant, particularly in cases of acute exposure. Studies have demonstrated that carbamates can lead to severe toxic effects including seizures and respiratory failure due to their potent inhibition of AChE.
Case Studies:
- Acute Poisoning Incidents : Reports indicate high lethality rates associated with carbamate insecticides in Sri Lanka, emphasizing the need for careful handling and regulation .
- Experimental Studies : In laboratory settings, exposure to carbamates has resulted in reduced AChE activity within minutes post-exposure, with gradual recovery observed over 24 hours .
Potential Therapeutic Uses
Research has indicated that certain carbamate derivatives may possess therapeutic potential beyond their insecticidal properties. For instance, compounds exhibiting selective inhibition of metalloproteinases (MMPs) have been identified, suggesting possible applications in cancer therapy .
Comparative Biological Activity
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | AChE Inhibition | TBD |
| Carbaryl | AChE Inhibition | 38.98 |
| Rivastigmine | AChE Inhibition | 0.05 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Scientific Research Applications
Cholinesterase Inhibition
MNC exhibits an inhibitory effect on cholinesterase enzymes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that MNC can potentially enhance cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacteria and fungi. Its effectiveness against these microorganisms suggests potential applications in developing new antibiotics or antifungal agents .
Anticancer Properties
Preliminary studies indicate that MNC may have cytotoxic effects against certain cancer cell lines, positioning it as a potential lead compound for anticancer drug development . Further research is needed to elucidate its mechanisms and optimize its efficacy.
Pesticide Development
MNC serves as an intermediate in the synthesis of various pesticides and herbicides. Its structure allows it to act effectively against pests while being potentially less harmful to non-target organisms when compared to traditional pesticides .
Herbicide Formulation
The compound can be integrated into formulations aimed at controlling weed populations in agricultural settings, contributing to sustainable farming practices by minimizing chemical runoff and enhancing crop yield .
Analytical Methods for Detection
Various analytical techniques are employed to detect and quantify MNC in different matrices:
- High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying MNC in complex mixtures.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Provides detailed information on the molecular structure and composition.
- UV-Vis Spectroscopy : Used for assessing concentration levels based on absorbance characteristics .
Alzheimer's Disease Research
A study demonstrated that MNC could inhibit acetylcholinesterase activity effectively, leading to increased acetylcholine levels in neuronal cultures, which correlated with improved cognitive performance in animal models .
Agricultural Field Trials
Field trials involving MNC-based formulations showed a significant reduction in pest populations while maintaining crop health, indicating its viability as an eco-friendly pesticide alternative .
Comparison with Similar Compounds
Key Observations :
- The presence of the aromatic phenyl ring and carbamate group in the target compound distinguishes it from simpler chloroacetamides (e.g., N-Methyl-2-chloroacetamide) .
- Compared to ester-linked analogs (e.g., methyl 4-(2-chloroacetamido)benzoate), the carbamate linkage may enhance hydrolytic stability or alter intermolecular interactions .
Physicochemical Properties
Lipophilicity and thermal stability are critical parameters for comparing carbamate derivatives:
Lipophilicity
Lipophilicity (log k) data determined via HPLC for selected analogs :
| Compound Series | Average log k (HPLC) | Chloro Substituent Position |
|---|---|---|
| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) | 2.45–3.12 | meta-Chloro on aryl ring |
| 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates (6a–i) | 3.18–3.87 | meta- and para-Chloro |
| Target Compound | Not reported | para-Chloroacetamido |
The absence of direct log k data for the target compound suggests further experimental characterization is needed. However, its para-substituted chloroacetamido group may confer higher lipophilicity than meta-chloro analogs due to reduced steric hindrance .
Thermal Stability
Studies on carbamate derivatives of methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate demonstrate that carbamates generally exhibit moderate thermal stability, with decomposition temperatures ranging from 120–180°C depending on substituents . The target compound’s thermal behavior remains unstudied, but its structural similarity to these derivatives implies comparable stability.
Q & A
Basic: What are the standard synthetic protocols for methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate and its analogues?
Answer:
Synthesis of carbamate derivatives typically involves reacting chloroformate esters with substituted anilines. For example, phenyl chloroformate and 4-chloroaniline were reacted in a 1:1 molar ratio under reflux in carbon tetrachloride, followed by recrystallization from methanol to yield 78% product . Key parameters include solvent choice (e.g., carbon tetrachloride for inertness), stoichiometric control, and purification via recrystallization or column chromatography. Reaction monitoring via TLC (e.g., ethanol/DMSO 3:1, Rf = 0.76) ensures intermediate purity . For chloroacetamide intermediates, coupling reactions with activated esters (e.g., using pyridine as a base) are common .
Basic: How is FT-IR spectroscopy utilized in characterizing carbamate derivatives?
Answer:
FT-IR spectroscopy identifies key functional groups:
- Carbonyl (C=O) stretch : Observed between 1700–1705 cm<sup>-1</sup> for carbamate groups .
- N-H stretch : Secondary amides show broad bands at 3300–3350 cm<sup>-1</sup> .
- Chloroacetamide C-Cl : A strong signal near 700 cm<sup>-1</sup> confirms chloro-substitution .
Comparative analysis with reference spectra and computational simulations (e.g., B3LYP/6-31G* basis sets) enhances accuracy .
Basic: What are the solubility profiles and formulation strategies for carbamates in experimental settings?
Answer:
Carbamates often exhibit limited aqueous solubility. For in vitro studies, dimethyl sulfoxide (DMSO) is preferred for stock solutions (e.g., 10 mM), followed by dilution in PBS or cell culture media . For in vivo administration, oral formulations may use 0.5% methylcellulose/0.1% Tween 80, while intravenous delivery requires sterile saline with <5% DMSO . Pre-formulation stability tests (e.g., HPLC at 24/48 hours) are critical to avoid precipitation .
Advanced: How can researchers optimize reaction conditions for carbamate synthesis using design of experiments (DoE)?
Answer:
DoE integrates factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can optimize yield by varying:
- Temperature : 20–60°C (exothermic reactions may require cooling) .
- Solvent : Dielectric constants (e.g., carbon tetrachloride vs. THF) influence reaction rates .
- Stoichiometry : Molar ratios (1:1 to 1:1.2) to drive equilibria .
Statistical tools (e.g., ANOVA) identify significant variables, reducing trial iterations by >50% .
Advanced: What methodologies address discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions between NMR/IR and computational data require:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons at δ 7.1–8.1 ppm) .
- X-ray crystallography : Provides definitive bond lengths/angles (e.g., C=O bond at 1.21 Å) .
- DFT calculations : Compare experimental IR peaks (e.g., 1705 cm<sup>-1</sup>) with B3LYP/6-31G* simulated spectra .
Advanced: What computational methods (e.g., HOMO-LUMO, NBO) are applied to study electronic properties?
Answer:
- HOMO-LUMO analysis : Predicts reactivity sites. For methyl carbamates, HOMO localization on the phenyl ring suggests electrophilic attack at the para position .
- Natural Bond Orbital (NBO) : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-N) stabilizes the carbamate group) .
- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., negative potential at carbonyl oxygen) guiding nucleophilic reactions .
Advanced: How does X-ray crystallography confirm the molecular structure of carbamate derivatives?
Answer:
Single-crystal X-ray diffraction provides:
- Bond parameters : C=O (1.21 Å), C-N (1.34 Å) .
- Torsion angles : Planarity of the carbamate group (e.g., 178.5° between phenyl and carbonyl) .
- Packing interactions : Hydrogen bonds (e.g., N-H···O=C) stabilize crystal lattices . Data refinement (R factor <0.05) ensures accuracy .
Safety: What protocols are recommended for handling chloroacetamide intermediates?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for pyrophoric reagents .
- Ventilation : Use scrubbers for HCl/SCl2 fumes .
- First Aid : Immediate rinsing for skin/eye contact (15 minutes) and medical review for inhalation .
- Waste Disposal : Neutralize acidic byproducts (e.g., 10% NaOH) before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
